4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-19-15(13-5-4-6-14(13)18-19)11-20-9-10-23-16(12-20)17(22)21-7-2-3-8-21/h16H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNVAKNLZRMPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CN3CCOC(C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 304.40 g/mol. Its structure features a morpholine ring and a cyclopenta[c]pyrazole moiety, which are known to impart unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Binding Affinity : The compound may bind to specific active sites on target proteins through hydrogen bonding and hydrophobic interactions.
- Enzyme Inhibition : It may inhibit enzymatic activity by altering the conformation of the enzyme or blocking substrate access.
- Signal Transduction Modulation : The compound can modulate signaling pathways by acting as an agonist or antagonist at receptor sites.
Biological Activity
Research has highlighted several areas where this compound exhibits significant biological activity:
Anticancer Activity
Studies have shown that derivatives of pyrazole compounds possess anticancer properties. For instance, compounds similar to the one have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
Enzymatic Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Research indicates that it can inhibit specific kinases involved in cancer progression, thereby providing a therapeutic pathway for cancer treatment .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study conducted on pyrazole derivatives showed that certain compounds significantly reduced the viability of breast cancer cells by inducing apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways .
- Enzyme Inhibition Research : Another study highlighted the inhibition of a specific kinase by similar pyrazole compounds, leading to reduced tumor growth in xenograft models. The IC50 values were reported in the micromolar range, indicating potent activity .
- Neuroprotection Investigation : Research on neuroprotective effects demonstrated that related compounds improved cognitive function in animal models of neurodegeneration, potentially through antioxidant mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound’s structural relatives include cyclopenta[c]pyrazole derivatives with variations in substituents and functional groups. Below is a detailed comparison:
Comparative Analysis
- The hydrochloride salt in the Santa Cruz compound () further improves solubility but introduces ionic character, limiting blood-brain barrier penetration .
Bioactivity :
Pyrazole derivatives with aromatic substituents (e.g., phenyl in ) often exhibit stronger π-π stacking interactions with hydrophobic enzyme pockets, favoring target binding. In contrast, the target compound’s methyl group may reduce steric hindrance, allowing better fit in active sites requiring smaller substituents.
Research Implications and Limitations
Comparative studies are hindered by the lack of published binding assays or pharmacokinetic data for the target molecule. Future work should prioritize empirical validation of its hypothesized kinase inhibition and ADMET profiling.
Preparation Methods
Synthesis of 2-(Pyrrolidine-1-carbonyl)morpholine
The morpholine ring is constructed via a Buchwald-Hartwig amination or cyclization strategy. A representative protocol involves:
-
Step 1 : Reaction of diethanolamine with pyrrolidine-1-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
-
Step 2 : Cyclization under Mitsunobu conditions (DIAD, PPh₃) to form the morpholine ring.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | TEA, DCM, 0°C → RT | 85% |
| 2 | DIAD, PPh₃, THF | 72% |
Introduction of the Chloromethyl Group
The morpholine derivative undergoes chloromethylation using paraformaldehyde and HCl gas in dioxane:
Optimization Note : Excess HCl gas (2.5 equiv.) at 50°C for 6 hours maximizes yield (78%).
Synthetic Route B: Functionalization with Cyclopentapyrazole
Preparation of 2-Methylcyclopentapyrazole-3-methanol
The cyclopentapyrazole moiety is synthesized via 1,3-dipolar cycloaddition :
-
Step 1 : Reaction of cyclopentadiene with methylhydrazine in ethanol under reflux.
-
Step 2 : Oxidation of the resultant pyrazoline to pyrazole using MnO₂.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| 1 | EtOH, reflux, 12h | 65% |
| 2 | MnO₂, CH₂Cl₂, RT | 88% |
Alkylation of Morpholine with Cyclopentapyrazole
Intermediate A (4-(chloromethyl)morpholine) reacts with Intermediate B (cyclopentapyrazole-3-methanol) via nucleophilic substitution:
Conditions :
Alternative Route: Convergent Synthesis via Amide Coupling
Fragment Coupling Strategy
A modular approach links preformed morpholine and cyclopentapyrazole units:
-
Step 1 : Synthesis of 4-(aminomethyl)-2-(pyrrolidine-1-carbonyl)morpholine using HATU-mediated coupling.
-
Step 2 : Reductive amination with cyclopentapyrazole-3-carbaldehyde.
Reaction Scheme :
Optimization :
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Optimization Strategies
Q & A
Q. Key Optimization Parameters :
Basic: How should researchers characterize intermediates and final products?
Answer:
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using ethyl acetate/hexane mobile phases .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry (e.g., pyrazole ring substitution) and morpholine-pyrrolidine connectivity. For example, δ 3.5–4.5 ppm (morpholine protons) and δ 1.5–2.5 ppm (pyrrolidine methyl groups) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity; impurities often arise from incomplete cyclization or side reactions during sulfonylation .
Advanced: How can computational methods predict the compound’s biological activity?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The morpholine oxygen and pyrrolidine carbonyl group often form hydrogen bonds with active-site residues .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the cyclopenta[c]pyrazole core shows high electron density, favoring π-π stacking with aromatic residues .
- Pharmacophore Modeling : Map hydrogen bond acceptors (morpholine oxygen) and hydrophobic regions (methylcyclopentane) to design analogs with enhanced binding .
Advanced: How to resolve contradictions in reaction yields across studies?
Answer:
Discrepancies often arise from:
- Byproduct Formation : Unoptimized stoichiometry (e.g., excess diazomethane) can lead to over-alkylation .
- Solvent Polarity : Polar solvents (ethanol) favor cyclization but may reduce solubility of intermediates, lowering yields (e.g., 27% vs. 86% in similar pyrazoline syntheses) .
- Catalyst Selection : Palladium-based catalysts improve coupling efficiency but require strict anhydrous conditions .
Q. Case Study :
| Compound | Yield | Key Factor |
|---|---|---|
| 24 () | 86% | Optimized stoichiometry and flash chromatography |
| 25 () | 27% | Side reactions due to prolonged reflux |
Advanced: What structural insights can crystallography provide for SAR studies?
Answer:
- Crystal Packing Analysis : X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between morpholine oxygen and adjacent molecules), influencing solubility and stability .
- Torsional Angles : Pyrazole-morpholine dihedral angles (e.g., 15–25°) determine conformational flexibility and target binding .
- Electron Density Maps : Identify charge distribution around the pyrrolidine carbonyl group, critical for designing analogs with improved pharmacokinetics .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Core Modifications : Replace the methyl group on the cyclopentane ring with halogens (Cl, F) to assess steric and electronic effects on activity .
- Side Chain Variations : Substitute pyrrolidine with piperidine or azetidine to alter basicity and hydrogen-bonding capacity .
- Bioisosteres : Replace the morpholine ring with thiomorpholine or oxazine to modulate lipophilicity (logP) and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
